molecular formula C14H11BrO B072529 2-Bromo-2-phenylacetophenone CAS No. 1484-50-0

2-Bromo-2-phenylacetophenone

Cat. No.: B072529
CAS No.: 1484-50-0
M. Wt: 275.14 g/mol
InChI Key: ZFFBIQMNKOJDJE-UHFFFAOYSA-N
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Description

2-Bromo-2-phenylacetophenone (CAS 1484-50-0) is an α-brominated aryl ketone with the molecular formula C₁₄H₁₁BrO (MW: 275.15). It is a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as pteridines and lumazine derivatives .

Preparation Methods

Fries Rearrangement Approach

Synthetic Protocol (Adapted from )

  • Esterification : React 2-bromophenylacetic acid with phenol derivatives (e.g., resorcinol) in the presence of H2_2SO4_4 to form the brominated phenyl phenylacetate intermediate.

  • Fries Rearrangement : Heat the ester with AlCl3_3 (0.7 mol per 0.2 mol ester) at 150°C for 1 hour.

  • Workup : Extract with ethyl acetate, wash with NaCl solution, and purify via silica gel chromatography.

Yield : 55–65% (extrapolated from non-brominated analogs in ).

Challenges and Optimization

  • Bromine Stability : AlCl3_3 may demethylate or debrominate sensitive substrates. Substituting AlCl3_3 with milder Lewis acids (e.g., FeCl3_3) could mitigate this .

  • Regioselectivity : Bromine’s electron-withdrawing nature may direct rearrangement to the para position, necessitating ortho-directing groups (e.g., methoxy) on the phenol ring .

Acid-Catalyzed Cyclization Method

Precursor Synthesis and Cyclization

Patent discloses a two-stage process for 2-phenylacetophenone derivatives:

  • Knoevenagel Condensation : React 2-bromobenzaldehyde with phenylacetic acid derivatives in dimethylformamide (DMF) using a base (e.g., piperidine) to form α,β-unsaturated intermediates.

  • Acid-Mediated Cyclization : Treat the intermediate with HCl or H2_2SO4_4 to induce cyclization, forming the brominated acetophenone .

Reaction Conditions

  • Stage 1 : 0.9–1.5 mol eq. of base, 80–100°C, 4–6 hours.

  • Stage 2 : Concentrated HCl, reflux for 2 hours.
    Yield : ~60% (based on analogous halo-substituted products in ).

Bromine Incorporation Strategies

  • Electrophilic Bromination : Post-cyclization bromination using Br2_2/FeBr3_3 risks over-bromination. Alternatively, N-bromosuccinimide (NBS) under radical conditions could selectively brominate the 2-position .

  • Direct Use of Brominated Precursors : Sourcing 2-bromophenylacetic acid remains a bottleneck, as commercial availability is limited .

Comparative Analysis of Synthetic Routes

Parameter Fries Rearrangement Acid-Catalyzed Cyclization
Steps 22
Key Reagents AlCl3_3, phenylacetic acidDMF, HCl
Temperature Range 130–150°C80–100°C (Stage 1)
Yield (Reported) 55–65%~60%
Bromine Compatibility Requires stable precursorsTolerates electrophilic bromination
Scalability Industrial feasibility demonstratedCatalyst recovery challenges

Experimental Data and Optimization Strategies

Solvent and Catalyst Screening

  • Fries Rearrangement : Replacing AlCl3_3 with FeCl3_3 in nitrobenzene improved brominated product stability, albeit with reduced yields (45–50%) .

  • Cyclization : Using H3_3PO4_4 instead of HCl minimized side reactions, enhancing selectivity for 2-bromo products .

Spectroscopic Characterization

  • 1^1H NMR : The 2-bromo substituent deshields adjacent protons, producing a distinct doublet at δ 7.8–8.1 ppm .

  • IR : C=O stretch at 1680 cm1^{-1} and C-Br at 560 cm1^{-1} confirm structure .

Chemical Reactions Analysis

    Reactions: likely undergoes various reactions, including oxidation, reduction, and substitution

    Common Reagents and Conditions: Due to the lack of comprehensive data, we cannot provide specific reagents or conditions.

    Major Products: The primary products resulting from these reactions remain unspecified.

  • Scientific Research Applications

    Organic Synthesis

    2-Bromo-2-phenylacetophenone is widely utilized as an intermediate in organic synthesis. It serves as a precursor for various chemical reactions, including:

    • Synthesis of Phosphonium Salts : The compound can be used in solvent-free mechanochemical reactions to produce phosphonium salts, which are valuable in organic synthesis and material science .
    • Formation of α-Bromodeoxybenzoin : It is involved in the synthesis of α-bromodeoxybenzoin derivatives, which have applications in further chemical transformations and materials development .

    Medicinal Chemistry

    The compound has shown potential in medicinal chemistry, particularly in the development of anticancer agents. Recent studies have highlighted its role in:

    • Inhibition of Cancer Cell Proliferation : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from it have been tested for their inhibitory activity on BRD4 and PLK1 enzymes, showing promising results comparable to established anticancer drugs .

    Case Study: Anticancer Activity

    A study evaluated the cytotoxic effects of synthesized compounds based on this compound against breast (MDA-MB-231), colorectal (HT-29), and renal (U-937) cancer cells. The most active compounds demonstrated IC₅₀ values significantly lower than those of Methotrexate, indicating their potential as effective anticancer agents .

    CompoundCell LineIC₅₀ (µM)Selectivity Index
    Compound 4MDA-MB-2310.0299.8
    Compound 7HT-290.0425.0
    Compound 6aU-9370.0942.12

    Photochemistry

    The compound is also studied for its photochemical properties, particularly its ability to act as a photoinitiator in polymerization processes.

    Analytical Chemistry

    In analytical chemistry, it serves as a standard reference material for chromatographic techniques due to its well-defined chemical structure and properties.

    Mechanism of Action

  • Comparison with Similar Compounds

    Key Properties:

    • Melting Point : Reported as 53–54°C and 55–56°C , with slight variations likely due to purity or measurement conditions.
    • Spectral Data :
      • ¹H NMR (CDCl₃): δ 6.40 (s, 1H), aromatic protons at δ 7.35–8.15 ppm .
      • ¹³C NMR : Carbonyl signal at δ 170.1 cm⁻¹ (IR) .
    • Applications: Used in cyclocondensation reactions with diaminouracil derivatives to synthesize 6-arylpteridines, which are pharmacologically relevant . Serves as a precursor for benzil (via debromination) and in regioselective C-phosphorylation under solvent-free mechanochemical conditions .

    Structural Analogs and Physical Properties

    The following table compares 2-bromo-2-phenylacetophenone with structurally related α-brominated aryl ketones:

    Compound Name CAS No. Molecular Formula Melting Point (°C) Key Structural Differences
    This compound 1484-50-0 C₁₄H₁₁BrO 53–56 Two phenyl groups at α and ketone positions
    2-Bromo-4'-methoxyacetophenone 2632-13-5 C₉H₉BrO₂ Not reported Methoxy substituent on para-phenyl ring
    2-Bromo-4′-phenylacetophenone 135-73-9 C₁₄H₁₁BrO 123–125 Phenyl group at para position of ketone
    2-Bromo-2'-chloroacetophenone 5000-66-8 C₈H₆BrClO Not reported Chloro substituent on ortho-phenyl ring

    Notes:

    • The methoxy group in 2-bromo-4'-methoxyacetophenone enhances solubility in polar solvents, whereas the chloro group in 2-bromo-2'-chloroacetophenone increases electrophilicity, favoring nucleophilic substitution reactions .
    • Higher melting points in analogs like 2-bromo-4′-phenylacetophenone (123–125°C) suggest stronger crystal lattice interactions due to extended aromaticity .

    This compound :

    • Undergoes cyclocondensation with 5,6-diaminouracil to form pteridine derivatives under solvent-free, high-temperature conditions .
    • Mechanochemical ball milling induces regioselective C-phosphorylation (99% yield) without O-phosphorylation byproducts .

    2-Bromo-4'-methoxyacetophenone :

    • Primarily used as a laboratory intermediate under controlled conditions. Limited reactivity data, but the methoxy group likely directs electrophilic substitutions to specific positions .

    2-Bromo-2'-chloroacetophenone :

    • Employed in pharmaceutical synthesis for benzene-based bioactive molecules. The chloro group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .

    Key Differences :

    • Both compounds require strict handling due to skin and eye hazards, but this compound has additional specific target organ toxicity (STOT) warnings .

    Biological Activity

    2-Bromo-2-phenylacetophenone (CAS No. 1484-50-0) is an organobromine compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

    PropertyValue
    Molecular FormulaC₁₄H₁₁BrO
    Molecular Weight275.13 g/mol
    Melting Point53°C to 58°C
    Purity≥ 97%
    Hazard ClassificationSerious eye damage, skin corrosion/irritation

    The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound exhibits significant antitumor properties, which have been studied in the context of cancer research.

    • Antitumor Activity :
      • Recent studies have shown that derivatives of 2-bromoacetophenone can form cyclometallated palladium(II) complexes that demonstrate potent cytotoxic effects against cancer cell lines. These complexes exhibit a mechanism involving DNA binding and induction of apoptosis in tumor cells, highlighting the potential of 2-bromo derivatives in cancer therapy .
    • Antimicrobial Properties :
      • Research has indicated that related compounds demonstrate antimicrobial activity, particularly against Gram-positive bacteria. The bromine substituent is believed to enhance the lipophilicity of the molecule, facilitating membrane penetration and increasing antibacterial efficacy .

    Case Study 1: Antitumor Activity

    A study published in Dalton Transactions investigated the synthesis and characterization of palladium(II) complexes derived from 2-bromoacetophenone. The results showed that these complexes exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The study concluded that the bromine atom plays a crucial role in enhancing the antitumor activity through improved interactions with cellular targets .

    Case Study 2: Antimicrobial Effects

    Another study focused on the antimicrobial properties of derivatives based on 2-bromoacetophenone. The findings revealed that these compounds were effective against several bacterial strains, demonstrating potential as new antimicrobial agents. The mechanism was attributed to their ability to disrupt bacterial cell membranes .

    Toxicological Profile

    While exploring the biological activity of this compound, it is essential to consider its toxicological profile:

    • Corrosive Nature : The compound is classified as a corrosive material, causing severe burns upon contact with skin or eyes. Proper handling precautions are necessary to mitigate risks associated with exposure .
    • Safety Measures : Users should adhere to safety guidelines, including wearing protective equipment and ensuring adequate ventilation during use .

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic conditions for preparing 2-Bromo-2-phenylacetophenone with high purity and yield?

    • Methodological Answer : The compound can be synthesized via bromination of deoxybenzoin under controlled conditions. A 50-mmol scale reaction using bromine with a 3.5-hour addition time and 1.5-hour stirring achieves 97% yield. Purification via standard work-up (e.g., recrystallization) yields a product with mp 55–57°C. Characterization via IR (1701 cm⁻¹ for carbonyl), ¹H NMR (δ 6.45 singlet for α-proton, aromatic multiplet at δ 7.30–8.15), and TLC comparison with authentic samples ensures structural fidelity .

    Q. What spectroscopic techniques are essential for verifying the identity of this compound?

    • Methodological Answer : Key techniques include:

    • IR Spectroscopy : Confirms the carbonyl group (C=O stretch at ~1701 cm⁻¹).
    • ¹H NMR : Identifies the α-proton (singlet at δ 6.45) and aromatic protons (multiplet at δ 7.30–8.15).
    • TLC : Validates purity and compares retention factors with reference standards.
      These methods collectively ensure accurate structural assignment .

    Q. How should this compound be stored to maintain stability during experimental workflows?

    • Methodological Answer : Store at 0–6°C in airtight containers to prevent degradation. The compound’s melting point (55–57°C) indicates sensitivity to elevated temperatures, necessitating cold storage for long-term stability .

    Advanced Research Questions

    Q. How do solvent-free mechanochemical synthesis conditions influence the reaction pathways of this compound in phosphorylation reactions?

    • Methodological Answer : Mechanochemical synthesis (e.g., ball-milling with triphenylphosphine) favors thermodynamically stable C-phosphorylated products over O-phosphorylated isomers due to solid-state kinetics. This contrasts with solution-phase reactions, which may yield mixed products. Solid-state ³¹P NMR and X-ray diffraction are critical for confirming product selectivity .

    Q. What strategies can resolve contradictions in reported physical or spectral data for this compound across studies?

    • Methodological Answer : Cross-validate data using authenticated reference samples (e.g., from Eastman Organic Chemical Co.). Recrystallize to ensure purity, as impurities or polymorphic forms may alter mp or spectral profiles. Reproduce synthesis under standardized conditions (e.g., 50-mmol scale) to minimize batch variability .

    Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

    • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and reaction coordinates, predicting regioselectivity in reactions with nucleophiles (e.g., amines or thiols). Software like Gaussian or ORCA, combined with crystallographic data (e.g., SHELX-refined structures), aids in optimizing reaction conditions .

    Q. What are the challenges in scaling up the synthesis of this compound from lab to pilot scale?

    • Methodological Answer : Key challenges include maintaining stoichiometric control during bromine addition and heat dissipation. Automated reactors with temperature control and continuous monitoring improve reproducibility. Pilot-scale trials should prioritize slow reagent addition (mimicking the 3.5-hour lab protocol) to avoid exothermic side reactions .

    Properties

    IUPAC Name

    2-bromo-1,2-diphenylethanone
    Source PubChem
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    InChI

    InChI=1S/C14H11BrO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZFFBIQMNKOJDJE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H11BrO
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    URL https://pubchem.ncbi.nlm.nih.gov
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    DSSTOX Substance ID

    DTXSID30883681
    Record name Ethanone, 2-bromo-1,2-diphenyl-
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    Molecular Weight

    275.14 g/mol
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    Physical Description

    Off-white powder; [Sigma-Aldrich MSDS]
    Record name 2-Bromo-1,2-diphenylethan-1-one
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    CAS No.

    1484-50-0
    Record name 2-Bromo-1,2-diphenylethanone
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    Synthesis routes and methods I

    Procedure details

    196 g (1 mole) of phenyl benzyl ketone were suspended in 1 liter of carbon tetrachloride. A solution of 51 ml (1 mole) of bromine in 50 ml of carbon tetrachloride were added dropwise, under irradiation (UV), at a rate such that a steady consumption of bromine took place. The solvent was then distilled off in a water pump vacuum. 274 g (quantitative yield) of ω-bromo-ω-phenyl-acetophenone of melting point 48°-50° C. were obtained. ##STR29##
    Quantity
    196 g
    Type
    reactant
    Reaction Step One
    Quantity
    51 mL
    Type
    reactant
    Reaction Step Two
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Quantity
    50 mL
    Type
    solvent
    Reaction Step Two
    Quantity
    1 L
    Type
    solvent
    Reaction Step Three

    Synthesis routes and methods II

    Procedure details

    In chloroform (200 ml) is dissolved 2-phenylacetophenone (25.5 g) and thereto is added a solution of bromine (22 g) in chloroform (100 ml) and the mixture is stirred at room temperature for 5 hours and then allowed to stand overnight. After distilling off chloroform, to the resulting residue is added methanol. The precipitates are filtered off and the filtrate is subjected to a silica gel chromatography and eluted with chloroform. The eluates are collected and distilled to remove chloroform to give 2-bromo-2-phenylacetophenone (26 g) as an oily substance.
    Quantity
    22 g
    Type
    reactant
    Reaction Step One
    Quantity
    100 mL
    Type
    solvent
    Reaction Step One
    Quantity
    25.5 g
    Type
    reactant
    Reaction Step Two
    Quantity
    200 mL
    Type
    solvent
    Reaction Step Two

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    2,3-Bis(sulfanyl)butanedioate
    2,3-Bis(sulfanyl)butanedioate
    2-Bromo-2-phenylacetophenone
    2,3-Bis(sulfanyl)butanedioate
    2-Bromo-2-phenylacetophenone
    2,3-Bis(sulfanyl)butanedioate
    2,3-Bis(sulfanyl)butanedioate
    2-Bromo-2-phenylacetophenone
    2,3-Bis(sulfanyl)butanedioate
    2,3-Bis(sulfanyl)butanedioate
    2-Bromo-2-phenylacetophenone
    2,3-Bis(sulfanyl)butanedioate
    2,3-Bis(sulfanyl)butanedioate
    2-Bromo-2-phenylacetophenone
    2,3-Bis(sulfanyl)butanedioate
    2-Bromo-2-phenylacetophenone

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